
(+)-8-Methoxyisolariciresinol
Descripción general
Descripción
+/-8-Methoxyisolariciresinol, also known as 8-MISL, is a naturally occurring compound found in certain plant foods such as flaxseed, sesame seed, and soybean. It is a lignan, a type of polyphenol, and is a precursor to enterolignans, which are further metabolized in the gut to enterodiol and enterolactone. 8-MISL has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-carcinogenic properties.
Aplicaciones Científicas De Investigación
Anti-glycation Properties : (+) 5′Methoxyisolariciresinol, found in Duranta repens, shows potential anti-glycation properties, which may help prevent diabetic complications (Shankaraiah et al., 2013).
Antiviral Efficiency : 8-methoxypsoralen (8-MOP) is effective in inhibiting the colony-forming ability of monkey kidney cells and herpes simplex virus production (Coppey et al., 1979).
Tyrosinase Inhibitory Activity : A new lignan, (+)-(8S,8′S)-5′-methoxy-4,4′-di-O-methylsecoisolariciresinol, demonstrates strong tyrosinase inhibitory activity, beneficial for applications in cosmetic and dermatological treatments (Nguyen et al., 2021).
Enhancing UV Tolerance : Oral intake of 8-methoxypsoralen before UV exposure increases skin tolerance to ultraviolet radiation and promotes melanin pigmentation, suggesting its use in dermatological therapies (Imbrie et al., 1959).
Mycobacterium Tuberculosis Treatment : A C-8 methoxyl fluoroquinolone is notably more effective in killing Mycobacterium tuberculosis than ciprofloxacin, enhancing the action of fluoroquinolones against both susceptible and resistant strains (Zhao et al., 1999).
Virus Inactivation : 8-methoxypsoralen inactivates murine cytomegalovirus and Sindbis virus in the presence of UVA, offering potential in antiviral therapies (Hudson et al., 1985).
Source Identification : (+)-8-methoxyisolariciresinol was isolated from the fruits of Illicium simonsii Maxim, known for its sesquiterpenoids and lignans, indicating its natural source and potential for extraction (Zhang et al., 2019).
Phototherapy Applications : 8-MOP, when taken orally before exposure to sunlight, can be used in the treatment of psoriasis, demonstrating its therapeutic potential in phototherapy (Parrish et al., 1974).
Propiedades
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAJLPWRSLALC-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding (+)-8-Methoxyisolariciresinol and other lignans in plants like Justicia diffusa var. prostrata?
A1: Lignans are a class of natural products with a wide range of biological activities. Discovering new sources of lignans like this compound in plants like Justicia diffusa var. prostrata [] allows researchers to further investigate their potential medicinal properties and explore their use in drug development or as starting points for the synthesis of novel therapeutics.
Q2: Are there established analytical methods to identify and quantify lignans like this compound in plant extracts?
A2: Yes, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lignan glycosides in plant extracts. For instance, one study successfully employed Reverse Phase-HPLC (RP-HPLC) to determine the content of four lignan glycosides, although not specifically this compound, in the roots of Gaultheria yunnanensis []. This demonstrates the applicability of such techniques for analyzing similar compounds in various plant species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




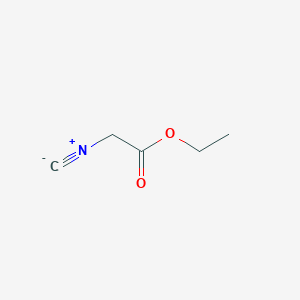
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
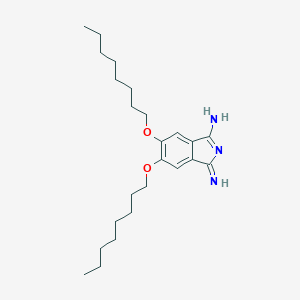
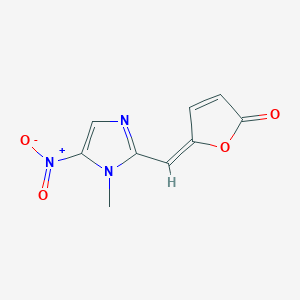
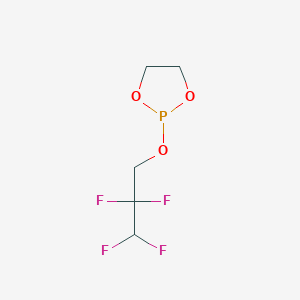


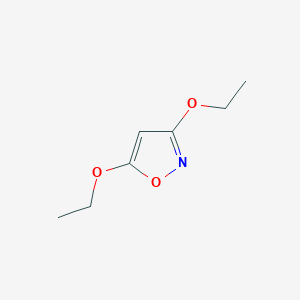
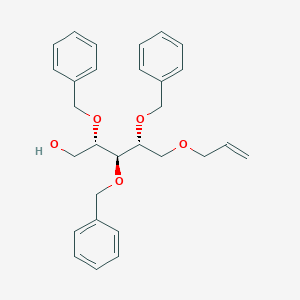
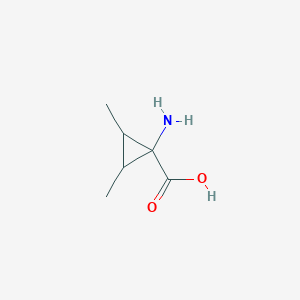

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)